The synthesis of 5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole typically involves several key steps:
Key technical parameters include:
The molecular structure of 5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole consists of:
5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole can undergo various chemical transformations:
Reagents typically employed include:
The mechanism of action for 5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems:
5-Cyclobutyl-3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazole has several notable applications:
Future research may focus on optimizing synthetic routes for better yields and exploring the compound's full potential in therapeutic applications against various diseases, particularly those involving resistant strains or novel targets within cancer biology .
The 1,2,4-oxadiazole ring system serves as a privileged bioisostere in rational drug design, primarily due to its ability to mimic carboxylic acid, ester, and amide functionalities while conferring enhanced metabolic stability. This five-membered heterocycle—containing one oxygen and two nitrogen atoms—adopts a planar conformation with bond angles of approximately 104–106° at the oxygen and nitrogen atoms, closely replicating the spatial geometry of carbonyl-containing groups [1] [4]. Its bioisosteric utility stems from:
Table 1: Bioisosteric Equivalence Parameters of 1,2,4-Oxadiazole vs. Carboxylic Acid Derivatives
Parameter | 1,2,4-Oxadiazole | Ester/Amide | Significance |
---|---|---|---|
Bond Angle at Key Atom (°) | 104–106 | 110–120 | Similar steric bulk |
Dipole Moment (Debye) | 3.3–3.8 | 1.5–1.8 | Enhanced polar interactions |
log P (Calculated) | +0.5 vs. ester | Baseline | Improved membrane permeability |
Hydrolytic Half-life (pH 7) | >24 h | <1 h | Resistance to enzymatic cleavage |
The therapeutic application of 1,2,4-oxadiazoles evolved from early synthetic curiosity to targeted drug design:
Table 2: Milestones in 1,2,4-Oxadiazole Therapeutic Development
Year | Compound | Therapeutic Area | Mechanism of Action |
---|---|---|---|
1960 | Oxolamine | Antitussive | Airway smooth muscle relaxation |
1980s | Prenoxdiazine | Cough suppressant | Peripheral opioid receptor modulation |
2000s | Fasiplon | Anxiolytic | GABA_A receptor partial agonism |
2014 | Ataluren | Genetic disorders | Nonsense mutation readthrough |
2015 | Antibiotic 75b | Antibacterial (MRSA) | Penicillin-binding protein inhibition |
The C5 position of 1,2,4-oxadiazoles serves as a critical vector for modulating target affinity, selectivity, and physicochemical properties:
Table 3: Bioactivity of Representative 5-Substituted 1,2,4-Oxadiazole Derivatives
C5 Substituent | C3 Modification | Target | Activity (IC₅₀/EC₅₀) |
---|---|---|---|
tert-Butyl | Aniline | Multiple cancer cell lines | 92.4 µM (mean) |
Phenyl | 5-Fluorouracil conjugate | MCF-7 breast cancer | 8.3 µM |
4-t-Butylphenyl | N-Phenylsuccinimide | Renal cancer (RXF 486) | 12.7 µM |
Trifluoromethylpyridine | Thiadiazole-thioether | Xanthomonas oryzae | 19.44 µg/mL |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1